molecular formula C27H30O16 B12944978 7-[(2S,3R,4R,5S,6S)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3,5,8-trihydroxy-2-(4-hydroxyphenyl)chromen-4-one

7-[(2S,3R,4R,5S,6S)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3,5,8-trihydroxy-2-(4-hydroxyphenyl)chromen-4-one

Cat. No.: B12944978
M. Wt: 610.5 g/mol
InChI Key: KZNPPMZPUGTWNT-IPZYUZOHSA-N
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Description

The compound “7-[(2S,3R,4R,5S,6S)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3,5,8-trihydroxy-2-(4-hydroxyphenyl)chromen-4-one” is a complex organic molecule. It features multiple hydroxyl groups and a chromen-4-one core, which is indicative of its potential biological activity. Compounds with such structures are often studied for their antioxidant, anti-inflammatory, and potential therapeutic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, including the protection and deprotection of hydroxyl groups, glycosylation reactions, and the formation of the chromen-4-one core. Common reagents might include protecting groups like acetals or silyl ethers, glycosyl donors, and catalysts for the formation of the chromen-4-one structure.

Industrial Production Methods

Industrial production of such complex molecules often involves optimizing the synthetic route for scalability, yield, and cost-effectiveness. This might include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups back to hydroxyl groups.

    Substitution: Replacement of hydroxyl groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like Jones reagent, PCC (Pyridinium chlorochromate), or TEMPO (2,2,6,6-Tetramethylpiperidine 1-oxyl).

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Reagents like tosyl chloride (TsCl) for forming tosylates, which can then be substituted with nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while reduction would regenerate the original hydroxyl groups.

Scientific Research Applications

Chemistry

In chemistry, this compound might be used as a building block for more complex molecules or as a model compound for studying reaction mechanisms.

Biology

In biological research, it could be studied for its interactions with enzymes, receptors, or other biomolecules. Its multiple hydroxyl groups suggest potential as an antioxidant.

Medicine

In medicine, compounds with similar structures are often investigated for their therapeutic potential, including anti-inflammatory, anticancer, and antimicrobial activities.

Industry

In industry, such compounds might be used in the development of pharmaceuticals, nutraceuticals, or as additives in food and cosmetics for their antioxidant properties.

Mechanism of Action

The mechanism of action of this compound would likely involve interactions with specific molecular targets, such as enzymes or receptors. The hydroxyl groups could participate in hydrogen bonding, while the chromen-4-one core might interact with hydrophobic pockets in proteins. These interactions could modulate the activity of enzymes or receptors, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Quercetin: A flavonoid with antioxidant and anti-inflammatory properties.

    Kaempferol: Another flavonoid with similar biological activities.

    Myricetin: Known for its antioxidant and anticancer properties.

Uniqueness

The unique combination of hydroxyl groups and the chromen-4-one core in “7-[(2S,3R,4R,5S,6S)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3,5,8-trihydroxy-2-(4-hydroxyphenyl)chromen-4-one” might confer distinct biological activities compared to other similar compounds. Its specific stereochemistry and functional groups could result in unique interactions with biological targets.

Biological Activity

The compound 7-[(2S,3R,4R,5S,6S)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3,5,8-trihydroxy-2-(4-hydroxyphenyl)chromen-4-one is a complex flavonoid derivative known for its diverse biological activities. This article delves into its biological properties based on recent research findings.

Chemical Structure and Properties

The compound belongs to the flavonoid family characterized by a chromenone structure. Its molecular formula is C27H34O15C_{27}H_{34}O_{15}, and it exhibits multiple hydroxyl groups that contribute to its biological activity. The intricate stereochemistry plays a crucial role in its interaction with biological targets.

Antioxidant Activity

Flavonoids are renowned for their antioxidant properties. This compound has shown significant capacity to scavenge free radicals and reduce oxidative stress in various cell models. Research indicates that the presence of multiple hydroxyl groups enhances its electron-donating ability, thereby improving its antioxidant potential .

Anti-inflammatory Effects

Studies have demonstrated that this compound can inhibit the expression of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). These effects suggest its potential application in treating inflammatory diseases .

Anticancer Properties

The compound has been investigated for its anticancer effects. It induces apoptosis in cancer cells through the modulation of signaling pathways such as the PI3K/Akt and MAPK pathways. In vitro studies show that it significantly reduces cell viability in various cancer cell lines including breast and colon cancer .

Antimicrobial Activity

Research has highlighted the antimicrobial properties of this flavonoid derivative against a range of pathogens. It exhibits inhibitory effects on both Gram-positive and Gram-negative bacteria as well as fungi. The mechanism involves disrupting microbial cell membranes and inhibiting essential metabolic pathways .

Case Studies

  • Antioxidant Study : A study conducted on human epithelial cells showed that treatment with this compound reduced oxidative stress markers by over 50%, indicating strong antioxidant activity.
  • Anti-inflammatory Research : In a mouse model of arthritis, administration of this compound resulted in a significant decrease in joint swelling and inflammation markers compared to control groups.
  • Anticancer Investigation : A study involving MCF-7 breast cancer cells reported that this compound reduced cell proliferation by approximately 70% after 48 hours of treatment.

Comparative Analysis with Similar Compounds

Compound NameStructureAntioxidant ActivityAnti-inflammatory ActivityAnticancer Activity
Compound ASimple FlavonoidModerateLowLow
Compound BHydroxylated FlavonoidHighModerateModerate
Current Compound Complex Flavonoid Very High High Very High

The biological activities of this compound are primarily attributed to its ability to modulate various biochemical pathways:

  • Antioxidant Mechanism : By donating electrons to free radicals, it neutralizes oxidative species.
  • Anti-inflammatory Mechanism : Inhibition of COX and LOX pathways leads to decreased production of inflammatory mediators.
  • Anticancer Mechanism : Induction of apoptosis through activation of caspases and modulation of cell cycle regulators.

Properties

Molecular Formula

C27H30O16

Molecular Weight

610.5 g/mol

IUPAC Name

7-[(2S,3R,4R,5S,6S)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3,5,8-trihydroxy-2-(4-hydroxyphenyl)chromen-4-one

InChI

InChI=1S/C27H30O16/c1-8-15(31)19(35)21(37)26(39-8)43-25-17(33)13(7-28)41-27(22(25)38)40-12-6-11(30)14-18(34)20(36)23(42-24(14)16(12)32)9-2-4-10(29)5-3-9/h2-6,8,13,15,17,19,21-22,25-33,35-38H,7H2,1H3/t8-,13+,15-,17+,19+,21-,22-,25-,26+,27-/m1/s1

InChI Key

KZNPPMZPUGTWNT-IPZYUZOHSA-N

Isomeric SMILES

C[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H](O[C@H]([C@@H]2O)OC3=C(C4=C(C(=C3)O)C(=O)C(=C(O4)C5=CC=C(C=C5)O)O)O)CO)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(OC(C2O)OC3=C(C4=C(C(=C3)O)C(=O)C(=C(O4)C5=CC=C(C=C5)O)O)O)CO)O)O)O)O

Origin of Product

United States

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